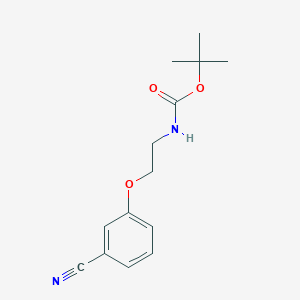

3-(Boc-aminoethyloxy)benzonitrile

Overview

Description

3-(Boc-aminoethyloxy)benzonitrile, also known as tert-butyl N-[2-(3-cyanophenoxy)ethyl]carbamate, is a useful research chemical . It has a molecular weight of 262.30 and a molecular formula of C14H18N2O3 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the canonical SMILES: CC©©OC(=O)NCCOC1=CC=CC(=C1)C#N . It has a heavy atom count of 19, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 .Scientific Research Applications

Photocatalysts and Environmental Applications

- Fabrication and Modification of Photocatalysts : A review on (BiO)2CO3-based photocatalysts highlighted their applications in healthcare, photocatalysis, humidity sensing, nonlinear optical applications, and supercapacitors. Modifications to enhance visible light-driven photocatalytic performance through various strategies, including doping and the formation of complex heterojunctions, have been elaborated. This demonstrates the potential of structural modifications to improve material properties for environmental applications (Ni et al., 2016).

Therapeutic and Biological Applications

- Benzoxaborole Compounds : A patent review on benzoxaborole compounds from 2010-2018 revealed their broad spectrum of applications in medicinal chemistry. Benzoxaboroles have been used to design compounds with anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory properties. This highlights the versatility of certain chemical scaffolds in drug development and their potential as therapeutic agents (Nocentini et al., 2018).

Chemical Synthesis and Material Science

- Benzofused Thiazole Derivatives : Research focused on the synthesis of benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties. The study aimed at designing alternative agents for therapeutic applications, showcasing the importance of chemical synthesis in developing new compounds with specific biological activities (Raut et al., 2020).

Supramolecular Chemistry and Organic Electronics

- BODIPY-Based Organic Semiconductors : The use of BODIPY-based materials in organic light-emitting diodes (OLEDs) was reviewed, illustrating the potential of certain organic compounds in optoelectronics. This underscores the role of organic synthesis in the development of materials for advanced technological applications (Squeo et al., 2020).

Properties

IUPAC Name |

tert-butyl N-[2-(3-cyanophenoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-7-8-18-12-6-4-5-11(9-12)10-15/h4-6,9H,7-8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQLXOPZPOLOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3040828.png)

![N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040830.png)

![N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B3040835.png)

![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2,3,3-trichloroacrylamide](/img/structure/B3040836.png)

![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040839.png)

![2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid](/img/structure/B3040849.png)